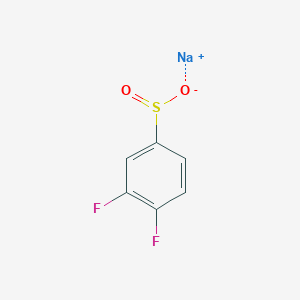
3,4-Difluorobenzenesulfinic acid sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Difluorobenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C6H3F2NaO2S. This compound is a derivative of benzenesulfinic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. It is commonly used in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluorobenzenesulfinic acid sodium salt typically involves the sulfonation of 3,4-difluorobenzene. One common method is the reaction of 3,4-difluorobenzene with sulfur dioxide and a suitable oxidizing agent, such as hydrogen peroxide, in the presence of a base like sodium hydroxide. The reaction proceeds as follows:
C6H4F2+SO2+H2O2+NaOH→C6H3F2SO2Na+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous-flow processes. These methods involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
3,4-Difluorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-difluorobenzenesulfonic acid.
Reduction: It can be reduced to form 3,4-difluorobenzenethiol.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium nitrite (NaNO2) and hydrochloric acid (HCl) are used for diazotization, followed by substitution with nucleophiles.
Major Products
Oxidation: 3,4-Difluorobenzenesulfonic acid.
Reduction: 3,4-Difluorobenzenethiol.
Substitution: Various substituted benzenes, depending on the nucleophile used.
科学研究应用
3,4-Difluorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3,4-Difluorobenzenesulfinic acid sodium salt exerts its effects involves the formation of sulfonyl radicals. These radicals can interact with various molecular targets, including enzymes and proteins, leading to modifications in their structure and function. The pathways involved include radical-mediated oxidation and substitution reactions.
相似化合物的比较
Similar Compounds
Benzenesulfinic acid sodium salt: Lacks the fluorine atoms, making it less reactive in certain substitution reactions.
3,5-Difluorobenzenesulfinic acid sodium salt: Similar structure but with fluorine atoms at different positions, leading to different reactivity and applications.
4-Chlorobenzenesulfinic acid sodium salt: Contains a chlorine atom instead of fluorine, resulting in different chemical properties.
Uniqueness
3,4-Difluorobenzenesulfinic acid sodium salt is unique due to the presence of fluorine atoms, which enhance its reactivity and stability in various chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications.
属性
分子式 |
C6H3F2NaO2S |
|---|---|
分子量 |
200.14 g/mol |
IUPAC 名称 |
sodium;3,4-difluorobenzenesulfinate |
InChI |
InChI=1S/C6H4F2O2S.Na/c7-5-2-1-4(11(9)10)3-6(5)8;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI 键 |
QSXOZTMYAQJHTR-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C(C=C1S(=O)[O-])F)F.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



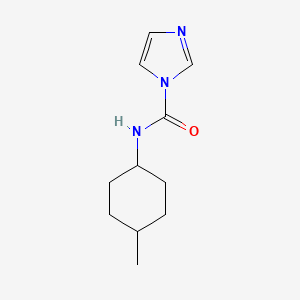
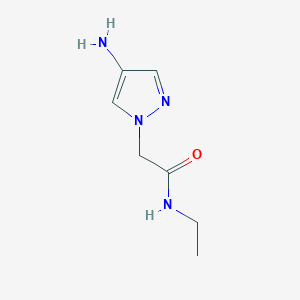
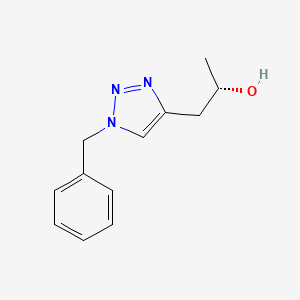

![2-[(Dimethylamino)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13185272.png)

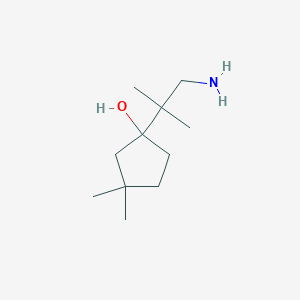
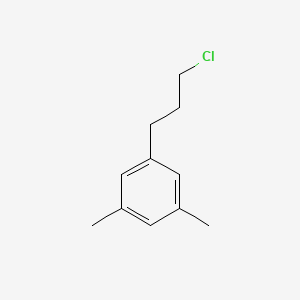
![2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13185299.png)

![4-(2-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13185316.png)

![3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13185322.png)
